Acide 3-amino-2-phénylpropanoïque

Vue d'ensemble

Description

3-Amino-2-phenylpropanoic acid, also known as phenylalanine, is an essential amino acid with the chemical formula C9H11NO2. It is a key building block in the biosynthesis of proteins and is found in many foods, including meat, fish, eggs, dairy products, and some plant-based sources. This compound plays a crucial role in various metabolic pathways and is a precursor to several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine .

Applications De Recherche Scientifique

3-Amino-2-phenylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of various complex molecules.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in treating conditions like depression, chronic pain, and vitiligo.

Industry: Used in the production of artificial sweeteners like aspartame.

Mécanisme D'action

Target of Action

3-Amino-2-phenylpropanoic acid, also known as 3-phenylpropionic acid, interacts with several targets. It has been found to interact with Aspartate aminotransferase, Aromatic-amino-acid aminotransferase, and Aminotransferase . These enzymes play crucial roles in amino acid metabolism.

Mode of Action

It is known to interact with its targets, potentially influencing their activity and altering biochemical processes .

Biochemical Pathways

3-Amino-2-phenylpropanoic acid is involved in the phenylalanine metabolism pathway . This pathway is crucial for the synthesis of phenylpropanoids, which are secondary metabolites with various biological functions . Additionally, a study suggests that 3-phenylpropionic acid, a metabolite produced by colonic microorganisms from phenylalanine in the gut, may promote myotube hypertrophy by Foxo3/NAD+ signaling pathway .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .

Result of Action

It has been suggested that this compound may have anti-inflammatory properties, prevent protein denaturation and aggregation, provide efficient moisturization, and eliminate free radicals . These properties suggest that 3-Amino-2-phenylpropanoic acid has significant potential for biomedical development .

Analyse Biochimique

Biochemical Properties

3-Amino-2-phenylpropanoic acid is involved in several biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which converts it into tyrosine. This reaction requires the cofactor tetrahydrobiopterin. Tyrosine can then be further metabolized into neurotransmitters like dopamine, norepinephrine, and epinephrine. Additionally, 3-Amino-2-phenylpropanoic acid is a precursor for the synthesis of phenylpropanoids, which are important for plant defense mechanisms .

Cellular Effects

3-Amino-2-phenylpropanoic acid influences various cellular processes. It is essential for protein synthesis and is incorporated into proteins during translation. It also affects cell signaling pathways, particularly those involving neurotransmitters. For instance, the conversion of 3-Amino-2-phenylpropanoic acid to dopamine impacts the dopaminergic signaling pathway, which is crucial for motor control and reward mechanisms . Furthermore, it plays a role in gene expression by serving as a precursor for molecules that regulate transcription and translation.

Molecular Mechanism

At the molecular level, 3-Amino-2-phenylpropanoic acid exerts its effects through several mechanisms. It binds to phenylalanine hydroxylase, facilitating its conversion to tyrosine. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, 3-Amino-2-phenylpropanoic acid can influence enzyme inhibition or activation. For example, high levels of phenylalanine can inhibit the activity of tyrosine hydroxylase, affecting the synthesis of downstream neurotransmitters . Changes in gene expression can also occur due to the metabolites derived from 3-Amino-2-phenylpropanoic acid.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-2-phenylpropanoic acid can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that 3-Amino-2-phenylpropanoic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models. For instance, prolonged exposure to high levels of phenylalanine can lead to oxidative stress and mitochondrial dysfunction .

Dosage Effects in Animal Models

The effects of 3-Amino-2-phenylpropanoic acid vary with different dosages in animal models. At low doses, it is essential for normal growth and development. At high doses, it can have toxic effects. For example, elevated levels of phenylalanine can lead to phenylketonuria, a metabolic disorder characterized by intellectual disability and other neurological symptoms . Threshold effects have been observed, where a certain concentration of phenylalanine is required to elicit specific biological responses.

Metabolic Pathways

3-Amino-2-phenylpropanoic acid is involved in several metabolic pathways. It is primarily metabolized by phenylalanine hydroxylase to produce tyrosine. Tyrosine can then enter various pathways, including the synthesis of catecholamines and melanin. Additionally, 3-Amino-2-phenylpropanoic acid can be converted to phenylpyruvate, phenylacetate, and phenyllactate through transamination reactions . These metabolites can further participate in different biochemical processes.

Transport and Distribution

Within cells and tissues, 3-Amino-2-phenylpropanoic acid is transported and distributed through specific transporters and binding proteins. The large neutral amino acid transporter (LAT1) is responsible for the uptake of phenylalanine into cells. Once inside the cell, it can be distributed to various compartments, including the cytoplasm and mitochondria. The localization and accumulation of 3-Amino-2-phenylpropanoic acid can influence its activity and function .

Subcellular Localization

3-Amino-2-phenylpropanoic acid is localized in different subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its subcellular localization. For instance, in the mitochondria, phenylalanine can influence energy metabolism and oxidative stress. Targeting signals and post-translational modifications can direct 3-Amino-2-phenylpropanoic acid to specific organelles, affecting its role in cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Amino-2-phenylpropanoic acid can be synthesized through several methods. One common approach involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form phenylalanine . Another method is the enzymatic resolution of racemic mixtures using specific microorganisms that exhibit enantiomer-specific amidohydrolyzing activity .

Industrial Production Methods

Industrial production of 3-Amino-2-phenylpropanoic acid often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid, which is then extracted and purified for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2-phenylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the amino group into a keto group, forming phenylpyruvic acid.

Reduction: The carboxyl group can be reduced to form phenylalaninol.

Substitution: The amino group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products

Phenylpyruvic acid: Formed through oxidation.

Phenylalaninol: Formed through reduction.

Acylated derivatives: Formed through substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters.

Tryptophan: An essential amino acid that serves as a precursor to serotonin, another important neurotransmitter.

Leucine: A branched-chain amino acid involved in protein synthesis and muscle repair.

Uniqueness

3-Amino-2-phenylpropanoic acid is unique due to its role as a precursor to several critical neurotransmitters. Its ability to cross the blood-brain barrier and influence brain function sets it apart from other amino acids .

Activité Biologique

3-Amino-2-phenylpropanoic acid (commonly referred to as β-phenylalanine) is an amino acid derivative that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

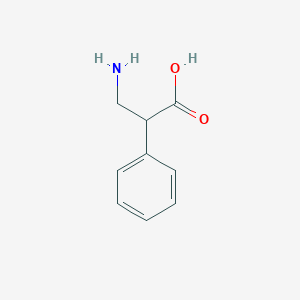

3-Amino-2-phenylpropanoic acid is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molar Mass : 165.19 g/mol

Its structure features an amino group, a phenyl group, and a propanoic acid moiety, contributing to its unique biological properties.

Target Interactions

Research indicates that 3-amino-2-phenylpropanoic acid may interact with various biological targets, particularly histone deacetylases (HDACs). Inhibition of HDACs can lead to:

- Relaxation of Chromatin Structure : This promotes gene transcription and potentially alters cellular processes such as differentiation and apoptosis.

Biochemical Pathways

The compound's ability to inhibit HDACs suggests a role in several critical pathways, including:

- Cell Cycle Regulation : Modulating the progression through different phases.

- Differentiation : Influencing the maturation of cells.

- Apoptosis : Affecting programmed cell death mechanisms.

Antioxidant Properties

3-Amino-2-phenylpropanoic acid exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems. This property is particularly relevant in therapeutic contexts where oxidative damage is a concern.

Neuroprotective Effects

Studies have indicated potential neuroprotective effects of this compound. It may support neuronal health by modulating neurotransmitter levels and protecting against neurodegeneration.

Drug Development

The compound has been explored as a precursor in drug synthesis, particularly in developing prodrugs aimed at enhancing bioavailability and therapeutic efficacy. For instance, it has been investigated as a building block in synthesizing compounds targeting specific enzymes or receptors .

Case Studies

- Synthesis of Isotopically Labeled Compounds :

- Anticancer Research :

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Amino-2-phenylpropanoic acid | Structure | HDAC inhibition, antioxidant, neuroprotective effects |

| L-Phenylalanine | Amino acid precursor | Essential amino acid, protein synthesis |

| Tyrosine | Hydroxylated phenylalanine | Precursor to neurotransmitters (dopamine) |

Propriétés

IUPAC Name |

3-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYAJZPDFSJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507253 | |

| Record name | 3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-95-0 | |

| Record name | 3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was the absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid confirmed in the study?

A1: The absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid was confirmed through a multi-step process []. Firstly, it was synthesized using an enantioselective approach involving the use of a chiral oxazolidinone auxiliary. Then, the final compound was reacted with (1S)-(+)-camphor-10-sulfonic acid to form a salt. This salt was then analyzed using X-ray crystallography, a technique that allows for the determination of the three-dimensional structure of molecules. The resulting crystal structure unambiguously established the absolute configuration of the synthesized (R)-(+)-3-amino-2-phenylpropanoic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.